N-[1-(2-adamantyl)ethyl]benzenesulfonamide
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Overview
Description
N-[1-(2-adamantyl)ethyl]benzenesulfonamide is a compound that features an adamantane core, a unique tricyclic hydrocarbon structure known for its stability and rigidity. The adamantane structure is often utilized in various fields due to its distinctive properties, including high thermal stability and resistance to chemical degradation. The benzenesulfonamide group adds further functional versatility, making this compound of significant interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]benzenesulfonamide typically involves the reaction of 1-(2-adamantyl)ethylamine with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-adamantyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized under strong oxidative conditions, leading to the formation of hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[1-(2-adamantyl)ethyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential as a bioactive compound, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[1-(2-adamantyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The benzenesulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. This dual functionality makes the compound a versatile tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)benzenesulfonamide
- N-(2-adamantyl)benzenesulfonamide
- N-(1-adamantyl)ethylamine
Uniqueness
N-[1-(2-adamantyl)ethyl]benzenesulfonamide stands out due to the presence of both the adamantane core and the benzenesulfonamide group, which confer unique chemical and biological properties. Compared to other similar compounds, it offers a balance of stability, reactivity, and functional versatility, making it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-12(19-22(20,21)17-5-3-2-4-6-17)18-15-8-13-7-14(10-15)11-16(18)9-13/h2-6,12-16,18-19H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBUDZNGYWDSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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